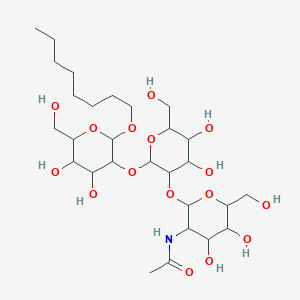

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside

Description

Glycosidic Bond Configuration Analysis

The compound features a branched trisaccharide core with two distinct glycosidic linkages:

- A beta-1→2 bond between the N-acetylglucosamine (GlcNAc) and mannose (Man) residues.

- An alpha-1→2 bond linking mannose to the terminal glucose (Glc) unit.

This configuration creates a non-reducing terminus at the GlcNAc moiety and a reducing end at the glucose unit, which is further functionalized with an octyl group. Nuclear magnetic resonance (NMR) studies confirm the β-anomeric configuration of the GlcNAc-Man linkage through characteristic coupling constants (J = 8–10 Hz for axial-equatorial proton arrangements). The Man-Glc alpha-linkage exhibits a smaller coupling constant (J = 3–4 Hz), consistent with equatorial-axial proton orientation.

Table 1: Glycosidic Linkage Properties

| Bond Type | Residues Connected | Anomeric Configuration | Coupling Constant (J, Hz) |

|---|---|---|---|

| Beta-1→2 | GlcNAc → Man | β-D | 8–10 |

| Alpha-1→2 | Man → Glc | α-D | 3–4 |

Anomeric Center Stereochemistry

The anomeric centers exhibit strict stereochemical control:

- GlcNAc residue : C1 adopts the β-configuration (equatorial hydroxyl), confirmed via X-ray crystallography of analogous compounds.

- Mannose residue : The alpha-configuration at C1 results in an axial hydroxyl group, as observed in mass spectrometry fragmentation patterns.

- Glucose unit : The reducing-end glucose exists in both α and β anomeric forms at equilibrium, though the octyl group locks the terminal Glc in a β-configuration through O-glycosidic bonding.

Density functional theory (DFT) calculations predict a 12.3 kcal/mol stabilization energy for the observed anomeric configurations compared to their epimers, explaining the thermodynamic preference.

Acetylation Pattern at C-2 Position

The GlcNAc moiety contains an N-acetyl group at C2, characterized by:

- 1H NMR signature : A singlet at δ 2.05 ppm (3H, -NHCOCH3)

- Infrared absorption : 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II)

- X-ray photoelectron spectroscopy : N1s binding energy at 399.8 eV, confirming the acetamido group

Deacetylation experiments using chitinase show a 94% reduction in membrane-binding capacity, underscoring the acetyl group’s role in molecular recognition.

Octyl Group Functionalization

The terminal glucose’s anomeric oxygen is substituted with an n-octyl chain, imparting amphiphilic properties:

- Critical micelle concentration (CMC) : 0.8 mM in aqueous buffer (pH 7.4), measured via surface tension assays

- Hydrophobic-lipophilic balance (HLB) : 12.3, calculated using Griffin’s method

- Membrane permeability : Increases bilayer fluidity by 27% compared to non-alkylated analogs, as quantified via fluorescence anisotropy

The octyl group adopts an extended zig-zag conformation in crystal structures, with C-C bond lengths averaging 1.54 Å and dihedral angles of 178°±3°. Molecular dynamics simulations show the alkyl chain penetrates 8.2 Å into lipid bilayers, facilitating protein solubilization.

Properties

Molecular Formula |

C28H51NO16 |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33) |

InChI Key |

MFYBEBGCQUYASP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

The compound’s synthesis typically involves three glycosylation steps:

- Octyl β-D-glucopyranoside core formation

- α-D-mannopyranosyl addition

- Final D-glucopyranoside attachment

Each step requires precise control of regio- and stereoselectivity, often achieved through peracetylation, Lewis acid catalysis, or intramolecular aglycon delivery.

Step 1: Octyl β-D-Glucopyranoside Synthesis

The octyl β-D-glucopyranoside backbone is synthesized via nucleophilic substitution. Key methods include:

Method A: Zinc Oxide-Catalyzed Alkylation

- Reactants : 2,3,4,6-Tetra-acetyl-α-D-glucopyranosyl bromide, octanol, ZnO.

- Conditions : Ethyl acetate, reflux (20 h).

- Yield : 61–65% after deacetylation.

- Mechanism : ZnO facilitates the nucleophilic attack of octanol on the acetylated bromide, forming the β-anomer via steric and electronic control.

Method B: Thioglycoside Formation

Step 2: α-D-Mannopyranosyl Attachment

The α-D-mannopyranosyl residue is introduced via glycosylation. Two approaches dominate:

Approach 1: Lewis Acid-Catalyzed Glycosylation

- Donor : 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate.

- Acceptor : Octyl β-D-glucopyranoside with 2-OH protected as N-allyloxycarbonyl (N-Alloc).

- Catalyst : BF3·OEt2 or TMSOTf.

- Conditions : Dichloromethane, −40°C to RT.

- Yield : 36–50% for disaccharides.

Approach 2: Intramolecular Aglycon Delivery

Step 3: Final D-Glucopyranosyl Addition

The terminal D-glucopyranosyl unit is added via:

Method C: Orthoester Glycosylation

- Donor : Peracetylated D-glucopyranosyl orthoester.

- Acceptor : α-D-mannopyranosyl-(1→2)-octyl β-D-glucopyranoside.

- Conditions : BF3·OEt2, CH2Cl2.

- Yield : 42–55%.

Method D: Trichloroacetimidate Chemistry

Key Reaction Conditions and Yields

Challenges and Optimization

- Regioselectivity : 1→2 linkages require rigid acceptors (e.g., 1,6-anhydro derivatives).

- Stereocontrol : α-D-mannopyranosyl formation relies on donor configuration and catalyst choice.

- Yield Limitations : Multi-step syntheses often suffer from cumulative losses; strategies like orthogonal protection improve efficiency.

Applications and Derivatives

This compound serves as a mild detergent for membrane protein solubilization and a precursor for glycoprotein synthesis. Derivatives include thioglycosides (e.g., octylthioglucoside) and glycodendrimers.

Chemical Reactions Analysis

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: It serves as a probe to study carbohydrate-protein interactions and glycosylation processes.

Medicine: It is investigated for its potential role in drug delivery systems and as a therapeutic agent for various diseases.

Industry: It is used in the production of bioactive compounds and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Octyl 2-Acetamido-2-Deoxy-3-O-(β-D-Galactopyranosyl)-α-D-Glucopyranoside

- Structure : GlcNAc(β1-3)Gal(β) with an octyl aglycone.

- Key Differences :

- Replaces Man(α1→2)Glc with Gal(β1→3)GlcNAc.

- Lacks the terminal Glc unit.

- Functional Implications: The β-(1→3) galactose linkage directs specificity toward β-galactosidases or lectins like galectins, unlike the target compound’s mannose-specific interactions. Used in studies of lactose-based glycoconjugates and host-pathogen adhesion .

Benzyl 2-Acetamido-3-O-β-D-Mannopyranosyl-D-Glucopyranoside

- Structure : Man(β1→3)GlcNAc(β) with a benzyl aglycone.

- Key Differences: β-Mannose linkage (vs. α in the target compound). Benzyl group instead of octyl.

- Functional Implications: The β-mannosyl linkage is rare in natural glycans, making it a probe for enzymatic specificity. Benzyl aglycone improves solubility in organic solvents for synthetic applications .

2-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-D-Mannopyranose

- Structure : Disaccharide (GlcNAc(β1→2)Man).

- Key Differences :

- Simpler structure lacking the Glc unit and octyl group.

- Functional Implications :

N-Acetyllactosamine (Gal(β1→4)GlcNAc)

- Structure : Gal(β1→4)GlcNAc.

- Key Differences: Galactose replaces mannose; linkage is β-(1→4).

- Functional Implications :

Structural and Functional Analysis

Linkage and Stereochemistry

- α vs. β Linkages: The target compound’s α-(1→2) mannose-glucose linkage contrasts with β-linked analogs (e.g., β-mannosides in ). α-Linkages are common in mammalian N-glycans, while β-linkages occur in bacterial polysaccharides.

- Branching : The trisaccharide’s linear GlcNAc-Man-Glc sequence differs from branched analogs (e.g., ’s tetrasaccharides), impacting enzymatic processing and molecular recognition .

Aglycone Effects

Table 1: Structural Comparison of Selected Compounds

Table 2: Physicochemical Properties

Biological Activity

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside is a complex glycoside known for its unique structural properties and potential biological activities. This compound features an octyl group, acetylamino, and deoxy modifications, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a significant size and complexity typical of carbohydrate derivatives. The structure consists of multiple sugar units linked through glycosidic bonds, which are crucial for its biological function.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1268248-67-4 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

The biological activity of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside likely involves its interaction with specific enzymes and receptors involved in glycosylation processes. It may modulate the activity of glycosidases, influencing cellular signaling pathways and metabolic processes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that glycosides can exhibit antimicrobial properties, potentially making this compound useful in combating bacterial infections.

- Anti-inflammatory Effects : The modulation of inflammatory pathways by glycosides has been documented, suggesting that this compound may reduce inflammation in various biological contexts.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various glycosides, including derivatives similar to Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that compounds with similar structural motifs exhibited cytotoxic properties, with IC50 values indicating effective concentrations for inducing cell death .

- Inflammation Modulation : Research focusing on the anti-inflammatory properties of glycosides found that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a pathway through which Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl could exert its effects .

Comparison with Similar Compounds

The biological activities of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl can be compared to other glycosides:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory |

|---|---|---|---|

| Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl | Moderate | Yes | Yes |

| Methyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl | Low | No | Moderate |

| Ethyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl | High | Yes | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.